N-tert-butyl-N-ethylacetamide
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Overview
Description
N-tert-butyl-N-ethylacetamide is an organic compound with the molecular formula C8H17NO. It is an amide derivative characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.
Mechanism of Action
Target of Action
N-tert-butyl-N-ethylacetamide is a type of N-tert-butyl amide It’s known that the n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia, HIV, and HIV-associated central nervous system (CNS) disease respectively .
Mode of Action
The synthesis of n-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that the compound might interact with its targets through similar chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-N-ethylacetamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper(II) triflate catalyst. This method is efficient and yields high purity products under solvent-free conditions at room temperature .
Industrial Production Methods: In industrial settings, this compound is typically produced by the condensation of carboxylic acids with tert-butyl amines. This process often involves the use of condensing agents such as 4-dimethylaminopyridine, N,N-diisopropylethylamine, or hydroxybenzotriazole .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the tert-butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-tert-butyl-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: this compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- N-tert-butylacetamide
- N-ethylacetamide
- N,N-dimethylacetamide
Comparison: N-tert-butyl-N-ethylacetamide is unique due to the presence of both tert-butyl and ethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-tert-butyl-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-9(7(2)10)8(3,4)5/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKVRQIKXKZPPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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